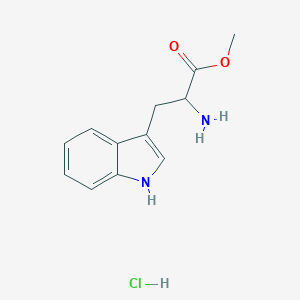

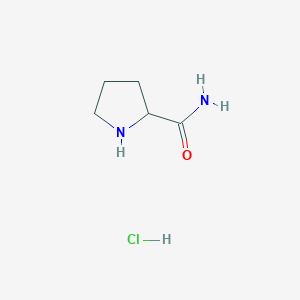

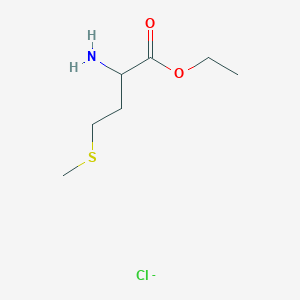

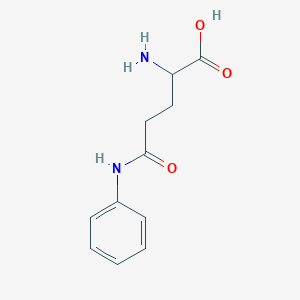

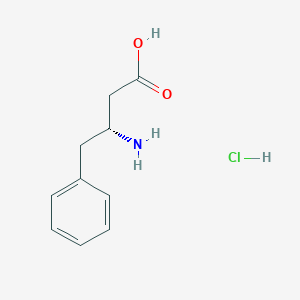

(R)-3-Amino-4-phenylbutyric acid hydrochloride

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It might include information about how the compound reacts with other substances, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This would include information about the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. It might also include information about the compound’s chemical stability .Scientific Research Applications

Therapeutic Effects and Protein Homeostasis

One of the key areas of interest is its role in maintaining proteostasis, particularly through its action as a chemical chaperone. Studies have shown that 4-phenylbutyric acid, a compound closely related to (R)-3-Amino-4-phenylbutyric acid hydrochloride, can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. This action is critical for folding proteins targeted for use in membranes or secretion out of the cell, with implications for treating various pathologies linked to protein misfolding (Kolb et al., 2015).

Neurochemical and Behavioral Effects

Research into the neurochemical and behavioral profiles of compounds structurally similar to (R)-3-Amino-4-phenylbutyric acid hydrochloride has highlighted their potential in modulating γ-aminobutyric acid (GABA) uptake. This modulation is critical for increasing GABAergic mediated inhibition in the brain, with significant implications for the treatment of chronic seizure disorders and the enhancement of cognitive functions (Suzdak & Jansen, 1995).

Role in Stress-Induced Disorders

The compound's analogue, aminophenylbutyric acid hydrochloride, has been recognized for its protective effects on organs and systems exposed to the negative impacts of acute and chronic stress. This includes applications in cardiovascular, respiratory, immune systems, and various stress-induced disorders, demonstrating its versatility beyond basic neurological functions (Esin, Esin, & Khakimova, 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3R)-3-amino-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTMGKGSJOPWJW-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647570 | |

| Record name | (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-phenylbutyric acid hydrochloride | |

CAS RN |

145149-50-4 | |

| Record name | (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-beta-Homophenylalanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.